2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine
CAS No.: 160199-05-3
Cat. No.: VC5576403
Molecular Formula: C10H4Cl2N2S
Molecular Weight: 255.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160199-05-3 |
|---|---|
| Molecular Formula | C10H4Cl2N2S |
| Molecular Weight | 255.12 |
| IUPAC Name | 2,4-dichloro-[1]benzothiolo[3,2-d]pyrimidine |
| Standard InChI | InChI=1S/C10H4Cl2N2S/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H |
| Standard InChI Key | BSWVSKQCYPFXJF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(S2)C(=NC(=N3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2,4-Dichlorobenzo thieno[3,2-d]pyrimidine (CHClNS) features a tricyclic framework comprising a benzene ring fused to a thieno[3,2-d]pyrimidine system. The chlorine atoms at positions 2 and 4 enhance electrophilic reactivity, enabling nucleophilic substitution reactions critical for derivatization . The sulfur atom in the thiophene ring contributes to the compound’s electronic profile, influencing its binding affinity to biological targets .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Weight | 255.12 g/mol |
| Formula | CHClNS |
| Melting Point | 218–220°C (dec.) |
| Solubility | Insoluble in HO; soluble in DMSO |
Synthetic Methodologies and Optimization
Modern Innovations
Dong Liuyu’s team achieved a breakthrough by employing a two-step process:
Table 2: Comparative Synthesis Metrics
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Reaction Time | 8–12 hours | 7 hours |
| Yield | 45% | 78% |
| Purity | 92% | 99.5% |
| Solvent Consumption | 500 mL/g | 150 mL/g |
Biological Activity and Mechanism
Antimicrobial Properties
Derivatives bearing amino or carboxamide groups at position 4 exhibit broad-spectrum activity:
-
Gram-positive bacteria: MIC = 2–4 µg/mL against Staphylococcus aureus .
-
Fungi: 89% growth inhibition of Candida albicans at 10 µg/mL .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for kinase inhibitors (e.g., PI3K/AKT/mTOR pathway modulators) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Substitution at the 4-position with aryl groups enhances target selectivity .
Material Science
Its planar aromatic structure enables use in organic semiconductors, with a reported hole mobility of 0.12 cmVs in thin-film transistors .
Challenges and Future Directions
Scalability Issues
Industrial adoption remains hindered by POCl’s corrosivity and DMF’s environmental toxicity. Continuous-flow microreactors are being explored to improve safety and reduce waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume